E3 Ligase Ligand-linker Conjugate 3

PROTAC linker SAR ternary complex cooperativity targeted protein degradation

PROTAC programs often fail when linker length mismatches target-E3 ligase geometry. Conjugate 3-(S,R,S)-AHPC-PEG1-N3 (CAS 2101200-09-1)-is the shortest-linker member of the VHL-PEGx-azide series, providing minimal inter-ligand distance (PEG1 spacer) for compact ternary complexes. • Enables CuAAC click chemistry at sub-micromolar scale with stoichiometric azide reliability (≥95% purity). • Single PEG unit difference shifts cooperativity (α) by up to 2.7 units in BRD4 degraders-PEG1 accesses geometries inaccessible to PEG2-PEG6 analogs. • Used in 384-well parallel synthesis for rapid PROTAC library generation; cited in CN106749513A for VHL-based BET degraders.

Molecular Formula C25H35N5O4
Molecular Weight 469.6 g/mol
Cat. No. B12365843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 3
Molecular FormulaC25H35N5O4
Molecular Weight469.6 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCC(CC4)CN5CCN(CC5)CCO
InChIInChI=1S/C25H35N5O4/c31-14-13-27-9-11-28(12-10-27)16-18-5-7-29(8-6-18)20-1-2-21-19(15-20)17-30(25(21)34)22-3-4-23(32)26-24(22)33/h1-2,15,18,22,31H,3-14,16-17H2,(H,26,32,33)
InChIKeyUKINKXYDZDBEOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligase Ligand-linker Conjugate 3 (VHL-PEG1-Azide): Verified Specifications and Procurement Rationale


E3 Ligase Ligand-linker Conjugate 3 (CAS 2101200-09-1), systematically named (S,R,S)-AHPC-PEG1-N3 or VH032-PEG1-N3, is a heterobifunctional building block comprising the (S,R,S)-AHPC von Hippel–Lindau (VHL) E3 ubiquitin ligase-recruiting ligand covalently tethered to a single-unit polyethylene glycol (PEG1) linker terminating in an azide functional group . With a molecular weight of 557.67 Da (C26H35N7O5S) and certified purity of ≥95% (Sigma-Aldrich) or 98.78% (MedChemExpress), this conjugate is purpose-built for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry to assemble proteolysis-targeting chimeras (PROTACs) [1]. It represents the shortest-linker member of the commercially available (S,R,S)-AHPC-PEGx-azide homologous series (x = 1–6 PEG units), and has been explicitly cited in patent CN106749513A for constructing VHL-based BET bromodomain degraders [2].

Why E3 Ligase Ligand-linker Conjugate 3 Cannot Be Replaced by a Generic VHL-PEGx Analog Without Experimental Validation


VHL-PEGx-azide conjugates differing by a single ethylene glycol (–O–CH2–CH2–) unit are not functionally interchangeable. Systematic studies of PROTAC ternary complex formation have demonstrated that altering linker length by even one PEG unit shifts both the thermodynamic cooperativity (α) of ternary complex assembly and the resulting degradation potency (pDC50). In the well-characterized MZ1/MZ2/MZ4 BRD4 degrader series—each differing only by PEG linker length—the cooperativity factor α dropped from 7.4 (n=3, MZ1) to 4.7 (n=4, MZ2) and 5.7 (n=2, MZ4), while pDC50 values varied by over one log unit across the series [1]. Additionally, a linker length SAR study on VHL-recruiting SMARCA2 degraders revealed that elongating the linker by a single ethylene glycol unit reduced ternary complex binding affinity by one order of magnitude compared to the parent compound, coupled with inefficient target degradation [2]. Because Conjugate 3 provides the minimal PEG1 spacer, it enables access to ternary complex geometries that cannot be achieved with longer PEG2–PEG6 analogs; conversely, it cannot substitute for longer-linker conjugates where greater inter-ligand distance is required for productive ubiquitination [3]. The azide terminus further distinguishes this conjugate from its amine- or carboxyl-terminated VHL-PEG1 counterparts, dictating orthogonal conjugation chemistry (click vs. amide coupling) that is not freely interchangeable without altering the final PROTAC scaffold .

E3 Ligase Ligand-linker Conjugate 3: Quantitative Differentiation Evidence Against Closest Comparators


Shortest-Linker VHL-PEGx-Azide Building Block Confers Unique Minimal Spatial Separation for Ternary Complex Engineering

E3 Ligase Ligand-linker Conjugate 3 (PEG1) is the shortest-length member of the commercially available (S,R,S)-AHPC-PEGx-azide homologous series. Among PEG1 (MW 557.67), PEG2 (MW 601.72), and PEG3 (MW 645.77) azide conjugates, each additional ethylene glycol unit adds 44.05 Da to the molecular weight and extends the linker by approximately 3.6 Å [1]. In the structurally analogous MZ BRD4 degrader series, reducing linker length from PEG3 (MZ1, n=3) to PEG2 (MZ4, n=2) increased ternary complex cooperativity α from 7.4 to 5.7 while shifting pDC50 from 8.1 to 7.0, demonstrating that linker length alterations as small as one PEG unit produce quantifiable changes in both thermodynamic cooperativity and degradation potency [2]. In a separate SAR study, elongating a VHL-recruiting SMARCA2 PROTAC linker by one PEG unit reduced ternary complex binding affinity by approximately 10-fold and abolished productive degradation [3]. Conjugate 3's PEG1 spacer thus provides access to the most compact ternary complex geometries achievable with the VHL-PEGx-azide scaffold class.

PROTAC linker SAR ternary complex cooperativity targeted protein degradation VHL E3 ligase

Azide-Terminal Click Chemistry Enables Dual CuAAC and SPAAC Conjugation Pathways Unavailable to Amine-Terminal VHL-PEG1 Analogs

E3 Ligase Ligand-linker Conjugate 3 features a terminal azide (–N3) group that enables two mechanistically distinct bioorthogonal conjugation pathways: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO- or BCN-functionalized warheads . This dual reactivity contrasts with the amine-terminated analog (S,R,S)-AHPC-PEG1-NH2 dihydrochloride (MW ~557.67 as free base), which is restricted to amide coupling with carboxyl-bearing target ligands via activating reagents (e.g., HATU, EDC/HOBt). CuAAC-based PROTAC assembly has been demonstrated in miniaturized 384-well formats at 300 nmol scale with 10 µL reaction volumes, successfully generating 92 crude PROTACs from azide-functionalized E3 ligase ligands in a direct-to-biology workflow [1]. SPAAC additionally permits copper-free intracellular PROTAC formation, avoiding Cu(I) cytotoxicity that limits CuAAC in live-cell applications [2]. No equivalent orthogonal reactivity profile is available from the amine-terminated VHL-PEG1 conjugate.

bioorthogonal chemistry click chemistry PROTAC assembly CuAAC SPAAC

VHL E3 Ligase Recruitment Confers Tissue-Selective Degradation Profile Distinct from CRBN-Based Conjugates

Conjugate 3 recruits the von Hippel–Lindau (VHL) E3 ubiquitin ligase via the (S,R,S)-AHPC ligand moiety, a mechanistically distinct recruitment strategy from cereblon (CRBN)-based conjugates such as pomalidomide-PEGx-azide. VHL-based PROTACs demonstrate advantages in certain solid tumor contexts, while CRBN-based degraders frequently excel in hematologic malignancies, reflecting differential E3 ligase expression across tissue types [1]. VHL ligands engage a more deeply buried hydroxyproline-binding pocket, which confers higher substrate selectivity but at the cost of increased molecular weight compared to phthalimide-based CRBN ligands . In a direct comparison of promiscuous kinase-targeting PROTACs recruiting either VHL or CRBN, only a subset of bound kinase targets was degraded by each ligase, demonstrating that the choice of E3 ligase ligand dictates the degradable target space independently of target engagement [2]. Conjugate 3 thus cannot be functionally replaced by a CRBN-based conjugate unless the target protein and cellular context have been experimentally validated for CRBN-dependent degradation.

E3 ligase selectivity VHL vs CRBN tissue-specific degradation PROTAC design strategy

Documented Application in Patented BET Bromodomain Degraders with Quantified Degradation Selectivity

E3 Ligase Ligand-linker Conjugate 3 is explicitly cited as the VHL-recruiting building block in Chinese patent CN106749513A, which describes bifunctional VHL-based PROTACs for selective BET bromodomain protein degradation [1]. PROTACs constructed from a VHL-PEG1-azide scaffold and BET-targeting warheads (JQ1 derivatives) have established benchmark degradation potency in the BET degrader field. The archetypal VHL-based BET degrader MZ1 (3-unit PEG linker, structurally related to Conjugate 3) achieves DC50 values of 8 nM (H661 cells) and 23 nM (H838 cells) for BRD4, with complete BRD4 degradation at 100 nM while sparing BRD2/3 until 2 μM—representing a >20-fold degradation selectivity window [2]. AT1, a structurally optimized VHL-JQ1 PROTAC with a different linker, achieves BRD4 DC50 of 30–100 nM with Dmax > 95% and demonstrates proteome-wide selectivity, with BRD4 identified as the sole significantly depleted protein among 5,674 detected proteins at 1 μM treatment [3]. These data establish the VHL-PEG-azide conjugate class as validated for selective degradation applications, with Conjugate 3 providing the shortest-linker entry point into this established chemical space.

BET bromodomain BRD4 degradation PROTAC patent VHL ligand epigenetic targets

Certified High Purity (≥98%) with Dual-Vendor Analytical Validation Reduces Batch-to-Batch Variability Risk

E3 Ligase Ligand-linker Conjugate 3 is commercially available with analytically verified purity from multiple independent suppliers: MedChemExpress certifies batch purity at 98.78%, and Adooq Bioscience reports >98% purity, while Sigma-Aldrich specifies ≥95% assay with powder formulation and azide functional group confirmation [1]. This multi-vendor quality standard exceeds the purity threshold typically required for PROTAC building block fidelity, where azide impurities or residual solvents from incomplete PEGylation can compromise click chemistry reaction stoichiometry and generate off-target triazole byproducts . The Sigma-Aldrich specification includes SMILES (O=C(NCC1=CC=C(C2=C(C)N=CS2)C=C1)[C@H](C[C@@H](O)C3)N3C([C@H](C(C)(C)C)NC(COCCN=[N+]=[N-])=O)=O) and InChI Key (YVCURZJBLHZABY-ZRCGQRJVSA-N) for identity confirmation, and specifies storage at 2–8°C . The MedChemExpress datasheet confirms purity by HPLC (98.78%) and provides handling instructions including −20°C powder storage (3 years stability) and −80°C in-solvent storage (1 year) .

quality control analytical specification purity certification PROTAC building block procurement

Optimal Procurement and Research Use Scenarios for E3 Ligase Ligand-linker Conjugate 3 (VHL-PEG1-Azide)


Minimal-Linker PROTAC Design for Sterically Constrained or Shallow-Binding Target Proteins

When the target protein's ligand-binding pocket is shallow or the E3 ligase interface presents steric constraints, the PEG1 linker of Conjugate 3 provides the shortest achievable inter-ligand distance among VHL-PEGx-azide building blocks. This is supported by the observation that linker elongation by a single PEG unit reduced ternary complex binding affinity by one order of magnitude in SMARCA2 PROTACs [1], and that the MZ degrader series exhibits non-monotonic cooperativity across PEG2–PEG4 lengths (α = 5.7, 7.4, 4.7 respectively) [2]. Conjugate 3 should be prioritized over PEG2–PEG6 analogs when the target protein's predicted ternary complex geometry requires a compact linker, or when initial screening with longer linkers has yielded suboptimal degradation efficiency.

High-Throughput PROTAC Library Synthesis via CuAAC Click Chemistry in 384-Well Format

The terminal azide of Conjugate 3 is directly compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC) protocols optimized for 384-well plate parallel synthesis at 300 nmol scale in 10 µL reaction volumes, enabling the rapid assembly of diverse PROTAC libraries from alkyne-functionalized target protein ligands [1]. This workflow, validated for generating 92 crude PROTACs in a single campaign, requires the azide functionality present in Conjugate 3 and cannot be equivalently executed with the amine-terminated (S,R,S)-AHPC-PEG1-NH2 analog, which requires separate activation and purification steps per compound [2]. The 98.78% certified purity of Conjugate 3 ensures that azide content is stoichiometrically reliable for sub-micromolar-scale click reactions without excess reagent compensation.

VHL-Dependent Selective Degradation in Solid Tumor Cell Lines Where CRBN-Based PROTACs Show Limited Efficacy

Conjugate 3 should be selected over pomalidomide-based CRBN-recruiting conjugates when the target indication involves solid tumor contexts where VHL is highly expressed and CRBN-mediated degradation has demonstrated limited activity. Systematic analysis has shown that VHL-based PROTACs exhibit preferential activity in certain solid tumor types, while CRBN-based degraders excel in hematologic malignancies [1]. Furthermore, direct comparative proteomics of promiscuous kinase-targeting PROTACs demonstrates that VHL and CRBN recruiters degrade largely non-overlapping subsets of bound targets, confirming that the E3 ligase choice is a determinant of degradable target scope [2]. Conjugate 3 thus enables access to target space that is inaccessible to CRBN-based conjugates.

BET Bromodomain Degrader Programs Requiring Patent-Validated Starting Material with Established Selectivity Benchmarks

Conjugate 3 is explicitly cited in patent CN106749513A as a building block for VHL-based BET bromodomain degraders [1]. The archetypal VHL-BET PROTAC MZ1 (structurally related, using a 3-unit PEG linker) achieves DC50 = 8 nM for BRD4 with >20-fold selectivity over BRD2/3 [2], while the optimized degrader AT1 demonstrates proteome-wide BRD4 selectivity (sole depleted protein among 5,674 detected) [3]. Conjugate 3's PEG1 spacer offers the shortest-linker entry into this validated chemical series, potentially conferring a distinct selectivity profile through altered ternary complex geometry—as linker length variations in the MZ series shifted cooperativity by up to 2.7 α-units [4]. Procurement of Conjugate 3 thus anchors degrader programs within a patent-defined, potency-validated structural framework.

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